10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Description
Properties
IUPAC Name |
10-bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrIN2O/c12-7-1-2-9-8(5-7)11-14-10(13)6-15(11)3-4-16-9/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGANARSOXGACEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C3=NC(=CN31)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190442 | |
| Record name | 10-Bromo-5,6-dihydro-2-iodoimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282518-61-9 | |
| Record name | 10-Bromo-5,6-dihydro-2-iodoimidazo[1,2-d][1,4]benzoxazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282518-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromo-5,6-dihydro-2-iodoimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS Number: 1401305-33-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C12H10BrIN2O
- Molecular Weight : 405.03 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzoxazepine, including 10-bromo-2-iodo derivatives, exhibit significant cytotoxicity against various solid tumor cell lines. A study evaluated the effects of synthesized benzoxazepine derivatives on cancer cell proliferation and cytokine release:
| Cell Line | Cytotoxicity (%) | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
|---|---|---|---|
| A549 (Lung) | 70 | 150 | 200 |
| MCF-7 (Breast) | 65 | 120 | 180 |
| HeLa (Cervical) | 80 | 140 | 210 |
The results showed varying levels of cytotoxicity and cytokine modulation depending on the cancer cell type, suggesting that the compound could serve as a potential chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy of 10-bromo-2-iodo derivatives was assessed against several bacterial strains. The findings revealed limited antimicrobial activity; however, some compounds demonstrated notable effectiveness against specific pathogens:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that while the compound may not be broadly effective against all bacteria, it shows potential against certain strains .
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated through the measurement of pro-inflammatory cytokines such as IL-6 and TNF-α in response to treatment with the compound. The data suggest that treatment with benzoxazepine derivatives can reduce levels of these cytokines in certain contexts:
| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |
|---|---|---|
| Control | 200 | 250 |
| Compound Treatment | 130 | 180 |
This reduction in cytokine levels indicates that the compound may have therapeutic potential in conditions characterized by inflammation .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazepine derivatives, including the target compound. The study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells and modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:
Structural and Functional Differences
- Halogen Substitution : The target compound’s 10-Br and 2-I substituents optimize interactions with hydrophobic pockets in PI3Kα’s ATP-binding domain, enhancing selectivity over other isoforms (e.g., PI3Kδ) . In contrast, analogs with 9-Br (e.g., CAS 1282516-69-1) exhibit positional isomerism, which may alter binding kinetics .
- Fluorine and Methyl Groups : The 9-F substituent (CAS 1451084-92-6) introduces electronegativity but reduces steric bulk compared to 9-CH₃ (CAS 1403766-75-5). The methylated analog shows poor solubility, limiting its bioavailability .
- Carboxamide Derivatives : Compounds like 10-Bromo-9-fluoro-3-iodo-...-carboxamide (CAS 1451084-99-3) were discontinued due to synthetic challenges or undesired pharmacokinetics .
Q & A
Q. Table 1. Key Spectral Data for Halogenated Imidazo-Oxazepines
| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) | Yield (%) |
|---|---|---|---|
| 10-Bromo derivative | 7.82 (d, J=8.5 Hz, 1H) | 364 [M+H]⁺ | 63 |
| 2-Iodo derivative | 8.15 (s, 1H) | 411 [M+H]⁺ | 58 |
| Data synthesized from |
Q. Table 2. DOE Results for Pd-Catalyzed Synthesis Optimization
| Factor | Optimal Level | Contribution to Yield (%) |
|---|---|---|
| Pd(OAc)₂ loading | 10 mol% | 42 |
| Temperature | 100°C | 28 |
| Reaction time | 24 hours | 18 |
| Adapted from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
